Methyl 3-cyano-1H-indole-5-carboxylate
Description
Methyl 3-cyano-1H-indole-5-carboxylate is an indole derivative featuring a cyano (-CN) group at position 3 and a methyl ester (-COOCH₃) at position 4. Indole derivatives are pivotal in pharmaceutical and agrochemical research due to their structural versatility and bioactivity. The cyano group, a strong electron-withdrawing substituent, enhances electrophilic reactivity and may influence binding interactions in biological systems. This compound’s molecular formula is C₁₁H₈N₂O₂ (calculated based on substituent positions), with a molecular weight of 200.19 g/mol.
Properties
IUPAC Name |
methyl 3-cyano-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-10-9(4-7)8(5-12)6-13-10/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFUKZMNTQWTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598983 | |
| Record name | Methyl 3-cyano-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-33-0 | |
| Record name | Methyl 3-cyano-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-1H-indole-5-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another common method is the cyclization of 2-aminobenzonitrile derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Scientific Research Applications
Methyl 3-cyano-1H-indole-5-carboxylate has been studied extensively for its applications in various fields:
Medicinal Chemistry
This compound serves as a crucial building block for synthesizing more complex indole derivatives that exhibit various biological activities. Its structural features allow it to interact with multiple biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and viral infections.
Research indicates that this compound possesses significant biological activities, including:
- Antimicrobial Activity: Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) against E. coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
- Antiviral Properties: The compound has shown promise in inhibiting viral replication, particularly against Hepatitis C virus (HCV) and other RNA viruses. Its low cytotoxicity combined with high efficacy makes it suitable for antiviral drug development .
- Anticancer Effects: this compound has been studied for its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that it modulates signaling pathways related to cell proliferation and survival .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that it had an MIC value comparable to established antibiotics, demonstrating its potential as a lead compound for developing new antimicrobial agents.
Investigation into Antiviral Properties
Another investigation assessed several indole derivatives for their antiviral efficacy against HCV. This compound was found to inhibit viral replication effectively while exhibiting minimal cytotoxic effects on host cells, highlighting its therapeutic potential in antiviral drug development .
Mechanism of Action
The mechanism of action of Methyl 3-cyano-1H-indole-5-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows it to bind to these targets with high affinity, leading to various biological effects. The cyano and carboxylate groups further enhance its binding properties and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of indole derivatives allows for tailored applications. Below is a detailed comparison of Methyl 3-cyano-1H-indole-5-carboxylate with structurally related compounds:
Substituent Position and Functional Group Analysis
Physicochemical Properties
- Solubility: The cyano group in this compound reduces polarity compared to amino-substituted analogs (e.g., Methyl 5-amino-3-methyl-1H-indole-2-carboxylate), which exhibit higher water solubility .
- Thermal Stability : Esters with electron-withdrawing groups (e.g., -CN) often show higher melting points (>200°C observed in β-carboline analogs ).
Biological Activity
Methyl 3-cyano-1H-indole-5-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a bicyclic structure characterized by an indole core with a cyano group at the 3-position and a methyl carboxylate group at the 5-position. This unique arrangement of functional groups contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system enhances binding affinity to these targets, influencing pathways related to cell signaling, metabolism, and gene expression. The presence of cyano and carboxylate groups further enhances its biological activity through:
- Hydrogen Bonding: Facilitating interactions with protein targets.
- π-π Stacking: Increasing affinity for aromatic residues in proteins.
- Electrophilic Substitution: Allowing for modifications that can enhance potency.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) against E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
Antiviral Activity
Indole derivatives, including this compound, have been investigated for their antiviral properties. They have shown promising results in inhibiting viral replication in various studies, particularly against Hepatitis C virus (HCV) and other RNA viruses. These compounds often exhibit low cytotoxicity while maintaining high efficacy against viral targets .
Anticancer Properties
The compound has also been studied for its anticancer potential. Its ability to induce apoptosis in cancer cells has been noted, along with mechanisms that involve the modulation of signaling pathways related to cell proliferation and survival. Research findings suggest that it may target specific cancer cell lines effectively .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-cyano-1H-indole-4-carboxylate | Cyano at position 3, carboxylate at 4 | Moderate antimicrobial effects |
| Methyl 3-amino-1H-indole-2-carboxylate | Amino group at position 3 | Enhanced anticancer activity |
| Indole-5-carboxylic acid | Lacks cyano group | Limited biological activity |
This table illustrates how variations in functional groups influence the biological activities of indole derivatives.
Study on Antimicrobial Efficacy
In a recent study involving various synthesized indoles, this compound was tested against multiple bacterial strains. Results showed it had an MIC value comparable to established antibiotics, demonstrating its potential as a lead compound for developing new antimicrobial agents .
Investigation into Antiviral Properties
Another study assessed the antiviral efficacy of several indole derivatives against HCV. This compound was found to inhibit viral replication effectively while exhibiting minimal cytotoxic effects on host cells, highlighting its therapeutic potential in antiviral drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
